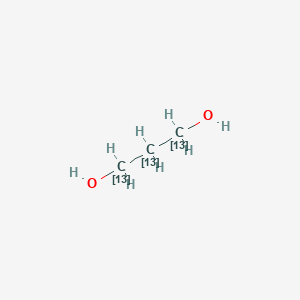

(1,2,3-13C3)propane-1,3-diol

説明

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a powerful technique used to trace the path of molecules through complex systems. studysmarter.co.ukcreative-proteomics.com By substituting an atom with its heavier, non-radioactive (stable) isotope, such as replacing ¹²C with ¹³C, scientists can follow the labeled molecule without altering its chemical behavior. studysmarter.co.ukdiagnosticsworldnews.com This method is fundamental to understanding reaction mechanisms, metabolic pathways, and the flow of nutrients in biological systems. creative-proteomics.comsilantes.com

The use of stable isotopes like carbon-13, nitrogen-15, and deuterium (B1214612) (²H) is preferred in many studies, especially those involving living organisms, due to their non-radioactive nature, which makes them safe for long-term experiments. studysmarter.co.ukdiagnosticsworldnews.com Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can detect the unique signals from these isotopes, allowing for precise localization and quantification of the labeled compounds. creative-proteomics.comdiagnosticsworldnews.com This capability has driven significant advancements in fields ranging from drug development and metabolomics to environmental science. studysmarter.co.ukmusechem.com

Role of (1,2,3-13C3)propane-1,3-diol as a Stable Isotope Tracer

(1,2,3-¹³C₃)propane-1,3-diol serves as a specialized tracer in scientific research, particularly in metabolic studies. Its uniform labeling across all three carbon atoms provides a clear and distinct signal in analytical instruments, making it easier to track the transformation of the propane-1,3-diol backbone.

One of the primary applications of this compound is in ¹³C-Metabolic Flux Analysis (¹³C-MFA) . nih.govsci-hub.se This technique allows for the detailed quantification of intracellular metabolic fluxes, providing a snapshot of the rates of various biochemical reactions within a cell. nih.govosti.gov By introducing (1,2,3-¹³C₃)propane-1,3-diol into a biological system, researchers can trace the distribution of the ¹³C atoms into various metabolites. sci-hub.senih.gov The pattern of ¹³C incorporation helps to elucidate metabolic pathways, identify active routes, and quantify the flow of carbon through the central metabolism. osti.govnih.gov

For instance, studies have used ¹³C-labeled substrates to investigate glycerol (B35011) metabolism in bacteria and mammals. researchgate.net The detection of ¹³C-labeled metabolites derived from the tracer provides direct evidence of specific metabolic conversions. researchgate.net The enhanced signals from the ¹³C isotopes in NMR and MS analyses are crucial for identifying and quantifying metabolic intermediates, even at low concentrations. nih.gov This makes (1,2,3-¹³C₃)propane-1,3-diol an indispensable tool for elucidating reaction kinetics, degradation pathways, and the intricate network of metabolic reactions.

Data and Research Findings

The utility of (1,2,3-¹³C₃)propane-1,3-diol is rooted in its specific physicochemical properties that make it suitable for tracer studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 285138-88-7 |

| Molecular Formula | ¹³C₃H₈O₂ |

| Molecular Weight | 79.073 g/mol |

| IUPAC Name | (1,2,3-¹³C₃)propane-1,3-diol |

| Canonical SMILES | C(CO)CO |

| Isomeric SMILES | 13CH2[13CH2]O |

Source:

Research findings have demonstrated the practical application of ¹³C-labeled compounds in metabolic flux analysis. For example, in studies of cardiac metabolism, various ¹³C-labeled substrates, including glucose, lactate (B86563), and pyruvate, have been used to create a comprehensive model of myocardial energy substrate metabolism. physiology.org This approach allows for a more detailed understanding of how the heart utilizes different energy sources. physiology.org The ability to trace the carbon backbone from these substrates into key metabolic pools like acetyl-CoA is a testament to the power of isotopic labeling. physiology.org

Table 2: Common Analytical Techniques for ¹³C-Labeled Compounds

| Technique | Application in Isotope Tracing |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and allows for the identification of the specific positions of ¹³C atoms within a molecule. nih.gov |

| Mass Spectrometry (MS) | Detects the mass difference between labeled and unlabeled molecules, enabling quantification of isotopic enrichment. diagnosticsworldnews.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before MS analysis, allowing for the detection of labeled metabolites in complex mixtures. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds and is highly sensitive for analyzing metabolites with trace amounts. nih.gov |

The synthesis of (1,2,3-¹³C₃)propane-1,3-diol typically involves the hydration of ¹³C-labeled acrolein, followed by hydrogenation. This process ensures the high isotopic purity required for tracer experiments.

Structure

3D Structure

特性

CAS番号 |

285138-88-7 |

|---|---|

分子式 |

C3H8O2 |

分子量 |

79.073 g/mol |

IUPAC名 |

(1,2,3-13C3)propane-1,3-diol |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1,2+1,3+1 |

InChIキー |

YPFDHNVEDLHUCE-VMIGTVKRSA-N |

異性体SMILES |

[13CH2]([13CH2]O)[13CH2]O |

正規SMILES |

C(CO)CO |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,3 13c3 Propane 1,3 Diol

Chemoenzymatic and Chemical Synthesis Routes

The preparation of (1,2,3-¹³C₃)propane-1,3-diol can be achieved through various chemical and chemoenzymatic strategies, often involving ¹³C-labeled precursors to introduce the isotopic label.

Hydration and Catalytic Hydrogenation of ¹³C-Labeled Acrolein

A prominent chemical synthesis method involves a two-stage process starting from ¹³C-labeled acrolein.

Hydration Stage: In this step, ¹³C-labeled acrolein undergoes acid-catalyzed hydration. This reaction is typically performed in an aqueous medium at temperatures ranging from 50 to 80°C. Common acid catalysts for this stage include sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The process yields 3-hydroxypropionaldehyde (3-HPA) with reported yields between 70% and 85%. Precise temperature control is critical to prevent polymerization by-products due to the exothermic nature of the reaction.

Hydrogenation Stage: The resulting 3-HPA is then subjected to catalytic hydrogenation to produce (1,2,3-¹³C₃)propane-1,3-diol. This is commonly carried out using a Raney nickel catalyst at temperatures of 60–100°C and under high hydrogen pressure (50–135 bar). google.com This step demonstrates high selectivity, exceeding 90%, for the desired diol. Another approach utilizes a two-stage hydrogenation process, initially at a lower temperature (30-80°C) and then at a higher temperature (100-180°C), with different supported metal catalysts to achieve complete conversion. google.com

Table 1: Key Parameters for the Synthesis of (1,2,3-¹³C₃)propane-1,3-diol via Acrolein

| Stage | Reactant | Catalyst | Temperature | Pressure | Yield/Selectivity |

| Hydration | ¹³C-labeled acrolein | H₂SO₄ or H₃PO₄ | 50–80°C | N/A | 70–85% |

| Hydrogenation | 3-hydroxypropionaldehyde | Raney nickel | 60–100°C | 50–135 bar | >90% |

Nucleophilic Substitution and Enzymatic Catalysis with ¹³C-Labeled Precursors

Alternative synthetic strategies involve nucleophilic substitution reactions and the use of enzymes to achieve the desired product.

Nucleophilic Substitution: The synthesis can be achieved through the reaction of a nucleophile with a suitable ¹³C-labeled precursor. For instance, the synthesis of related diols has been accomplished by the reaction of a phenoxide ion with glycidol, where the phenoxide acts as a nucleophile attacking the epoxide ring. A similar principle can be applied using ¹³C-labeled starting materials. Another example involves the dual nucleophilic substitution of dichloromethane (B109758) with thiols. rsc.org While not directly for (1,2,3-¹³C₃)propane-1,3-diol, these methods illustrate the potential of nucleophilic substitution in creating such labeled compounds.

Enzymatic Catalysis: Chemoenzymatic approaches leverage the specificity of enzymes for certain reactions. researchgate.net Lipases, for example, are used in the hydrolysis and esterification of various substrates and could be applied to reactions involving ¹³C-labeled propanediol (B1597323) precursors. researchgate.netresearchgate.net The use of enzymes can offer advantages in terms of stereoselectivity and milder reaction conditions. nih.gov For instance, a deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been used in a novel pathway to convert formaldehyde (B43269) and ethanol (B145695) into 1,3-propanediol (B51772). researchgate.net

Biosynthetic Pathways and Microbial Production of 1,3-Propanediol Derivatives

Biosynthetic methods, particularly those involving microbial fermentation, present an environmentally friendly alternative to chemical synthesis. researchgate.netnih.gov These processes can be adapted to produce ¹³C-labeled 1,3-propanediol by using ¹³C-labeled substrates.

Microbial Fermentation from ¹³C-Labeled Glycerol (B35011)

The microbial conversion of glycerol to 1,3-propanediol is a well-established pathway in several microorganisms. nih.gov By supplying ¹³C-labeled glycerol as the carbon source, it is possible to produce (1,2,3-¹³C₃)propane-1,3-diol.

The process relies on a two-step enzymatic conversion within the microbe:

Glycerol Dehydratase (GDHt): Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA). frontiersin.org

1,3-Propanediol Dehydrogenase (PDOR): The 3-HPA is then reduced to 1,3-propanediol. frontiersin.org

Various bacteria, including species of Clostridium, Klebsiella, and Lactobacillus, are known to perform this conversion. researchgate.netnih.gov For example, Lactobacillus reuteri has been shown to produce 1,3-propanediol from glycerol, and optimizing fermentation conditions such as co-feeding with glucose can lead to high yields, approaching the theoretical maximum. nih.gov Studies using ¹³C-labeled substrates have confirmed the metabolic pathways involved in the production of propanediol in microorganisms like Escherichia coli. nih.gov

Table 2: Microbial Production of 1,3-Propanediol from Glycerol

| Microorganism | Key Enzymes | Substrate | Product | Notable Findings |

| Klebsiella pneumoniae, Clostridium butyricum | Glycerol Dehydratase, 1,3-Propanediol Dehydrogenase | Glycerol | 1,3-Propanediol | Natural producers, but can have low productivity and metabolite inhibition. researchgate.net |

| Lactobacillus reuteri | Not specified | Glucose and Glycerol | 1,3-Propanediol | Co-fermentation enhances production, reaching high concentrations and yields. nih.gov |

| Escherichia coli | Not specified | ¹³C-labeled glucose and formaldehyde | ¹³C-labeled glycerol, 1,2-propanediol, and 1,3-propanediol | Demonstrates the incorporation of labeled carbon into diol products. nih.gov |

Genetic Engineering Approaches for Enhanced Production

To overcome limitations of wild-type strains, such as low productivity and the formation of byproducts, genetic engineering has been employed to enhance the production of 1,3-propanediol. researchgate.netnih.govnih.gov

Metabolic Pathway Engineering: This involves modifying the microorganism's metabolic pathways to channel more carbon towards the desired product. This can be achieved by:

Overexpressing key enzymes: Increasing the expression of genes encoding glycerol dehydratase and 1,3-propanediol dehydrogenase can boost the production of 1,3-propanediol. nih.gov

Deleting competing pathways: Knocking out genes responsible for the synthesis of byproducts like lactate (B86563) and ethanol can redirect the metabolic flux towards 1,3-propanediol. frontiersin.orgsrce.hr

Introducing heterologous pathways: Genes from efficient 1,3-propanediol producers can be introduced into more robust industrial hosts like E. coli. google.com For instance, the dha regulon from Klebsiella pneumoniae, which contains the necessary genes for glycerol conversion, has been successfully expressed in E. coli. google.com

Improving Cofactor Regeneration: The reduction of 3-HPA to 1,3-propanediol requires the cofactor NADH. Genetic strategies can be used to enhance the regeneration of NADH, thereby improving the efficiency of the final step in the pathway. researchgate.net

These genetic modifications can be applied to microbial systems fed with ¹³C-labeled glycerol to achieve higher yields and titers of (1,2,3-¹³C₃)propane-1,3-diol.

Table 3: Genetically Engineered Strains for Enhanced 1,3-Propanediol Production

| Microorganism | Genetic Modification | Effect |

| Klebsiella pneumoniae | Overexpression of 1,3-PD oxidoreductase isoenzyme (PDORI) | Increased final 1,3-PD concentration by 125.33% compared to the parent strain. nih.gov |

| Klebsiella pneumoniae | Deletion of genes related to byproduct formation (e.g., lactate, ethanol) | Enhanced 1,3-PD production and reduced byproduct concentrations. srce.hr |

| Escherichia coli | Introduction of the dha regulon from K. pneumoniae | Enabled the conversion of glycerol to 1,3-propanediol. google.com |

| Escherichia coli | Introduction of a heterologous NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDN) pathway | Improved NADPH regeneration, leading to increased 1,3-PDO production. researchgate.net |

Advanced Analytical Techniques for Characterization and Isotopic Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeling Studies

NMR spectroscopy is a primary technique for analyzing ¹³C-labeled compounds. The presence of ¹³C at all three carbon positions in (1,2,3-¹³C₃)propane-1,3-diol introduces specific phenomena, such as spin-spin coupling between adjacent ¹³C nuclei, which provides a wealth of structural and quantitative information. researchgate.net

In the ¹³C NMR spectrum of (1,2,3-¹³C₃)propane-1,3-diol, the chemical shifts are key identifiers for the carbon atoms. Research has shown the chemical shifts for the terminal carbons (C1 & C3) appear at approximately 59.8 ppm, while the central carbon (C2) resonates at about 34.9 ppm. researchgate.net

The full ¹³C labeling of the molecule leads to complex signal patterns due to ¹³C-¹³C spin-spin coupling. researchgate.net Instead of the simple singlets seen in a standard proton-decoupled ¹³C NMR spectrum of unlabeled propane-1,3-diol, the signals for each carbon in the labeled version are split into multiplets. researchgate.netdocbrown.info The C1 and C3 signals appear as doublets due to coupling with the adjacent C2 carbon (¹J_C1C2_ and ¹J_C3C2_). The C2 signal appears as a triplet because it is coupled to both C1 and C3. researchgate.net This coupling provides direct evidence of the carbon-carbon connectivity and is a hallmark of fully labeled compounds. The magnitude of these one-bond coupling constants (¹J_CC_) is typically around 30-40 Hz for aliphatic chains. researchgate.net

Table 1: ¹³C NMR Chemical Shifts for (1,2,3-¹³C₃)propane-1,3-diol

| Carbon Position | Chemical Shift (ppm) | Observed Multiplicity |

|---|---|---|

| C1 & C3 | 59.8 | Doublet |

| C2 | 34.9 | Triplet |

Data sourced from studies on ¹³C labeled metabolites. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org This is achieved by running a series of experiments with different proton pulse angles (typically 45°, 90°, and 135°), which results in spectra where carbon signals exhibit different phases based on the number of attached protons. nanalysis.com

For (1,2,3-¹³C₃)propane-1,3-diol, all three carbons are methylene (CH₂) groups. A DEPT analysis would yield the following results:

DEPT-45: All CH₂ signals would appear with a positive phase. nanalysis.com

DEPT-90: No signals would be observed, as this experiment specifically shows only CH groups. magritek.com

DEPT-135: The signals for all three CH₂ carbons would appear with a negative phase, confirming their identity as methylene groups. magritek.com

This technique is particularly useful for confirming the structure of metabolites or reaction products where the carbon skeleton is unknown. libretexts.org While standard ¹³C NMR provides the number of non-equivalent carbons, DEPT provides direct information about the type of each carbon, greatly aiding in structural elucidation. magritek.com

Quantitative Isotopic ¹³C NMR, also known as isotope ratio monitoring by NMR (irm-NMR), is a highly precise method for determining position-specific isotope content at natural abundance or in enriched samples. researchgate.netscience.gov For (1,2,3-¹³C₃)propane-1,3-diol, this technique can be used to verify the isotopic purity and the specific enrichment at each carbon position. sigmaaldrich.com

The methodology requires highly quantitative conditions, ensuring that the signal intensity is directly proportional to the number of nuclei. ox.ac.uk This involves optimizing experimental parameters such as using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensuring full spin-lattice relaxation between pulses. ox.ac.uknih.gov The area of the multiplet signals corresponding to each carbon is integrated and can be compared to an internal standard of known concentration to determine the absolute quantity of the labeled compound. researchgate.net

In metabolic studies, irm-NMR can track the flow of ¹³C atoms from a labeled precursor like (1,2,3-¹³C₃)glycerol into products such as propane-1,3-diol. researchgate.net By analyzing the doublet and triplet patterns, researchers can quantify the amount of the labeled metabolite formed, providing insights into metabolic fluxes. researchgate.netmdpi.com

NMR spectroscopy is a sensitive tool for studying non-covalent interactions, such as intramolecular hydrogen bonds. In diols like propane-1,3-diol, hydrogen bonding can occur between the two hydroxyl groups, influencing the molecule's conformation. nih.govnih.gov By analyzing the chemical shifts of the hydroxyl protons (¹H NMR) and the effects on the carbon backbone (¹³C NMR), the presence and strength of these bonds can be inferred. mdpi.com Isotope shifts, particularly by comparing the spectra of partially deuterated and non-deuterated samples, can provide evidence for intact intramolecular hydrogen bonds. nih.govacs.org

Furthermore, NMR is used to measure kinetic isotope effects (KIEs), which are small changes in reaction rates caused by isotopic substitution. illinois.edu Measuring ¹³C KIEs can reveal detailed information about reaction mechanisms and transition states. nih.govresearchgate.net For reactions involving (1,2,3-¹³C₃)propane-1,3-diol, comparing its reaction rate to that of the unlabeled compound can elucidate whether a C-H or C-C bond-breaking step is rate-limiting. illinois.edu Modern NMR techniques, including 2D HSQC, allow for the precise measurement of KIEs even at natural ¹³C abundance, a method that can be extended to highly enriched compounds. researchgate.netharvard.edu

Mass Spectrometry (MS) and Isotopic Ratio Mass Spectrometry (IRMS)

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, offering high sensitivity for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate complex mixtures and quantify the isotopic enrichment of specific compounds. mdpi.comuni-regensburg.de

In a typical workflow, a biological or chemical sample containing (1,2,3-¹³C₃)propane-1,3-diol is processed, and the analytes are separated by chromatography before being introduced into the mass spectrometer. springernature.comnih.gov For GC-MS analysis, volatile derivatives of the diol, such as phenylboronic esters, may be prepared to improve chromatographic performance. nih.gov

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since (1,2,3-¹³C₃)propane-1,3-diol has a molecular weight that is 3 units higher than its unlabeled counterpart (M+3), it can be easily distinguished. sigmaaldrich.com By monitoring the ion currents for the labeled (e.g., m/z for the M+3 ion) and unlabeled species, the degree of isotopic enrichment can be accurately quantified. mdpi.comuni-regensburg.de This is crucial in metabolic tracing studies to determine the extent to which a labeled substrate has been converted into a particular metabolite. researchgate.netmdpi.com LC-MS is particularly advantageous for analyzing metabolites that are less volatile or thermally unstable. mdpi.comacs.org Chemical isotope labeling strategies can also be employed in LC-MS to enhance detection sensitivity and quantification accuracy for specific classes of metabolites, including those with hydroxyl groups. acs.orgchromatographyonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (1,2,3-¹³C₃)propane-1,3-diol |

| Propane-1,3-diol |

| (1,2,3-¹³C₃)glycerol |

| Phenylboronic acid |

Validation of Isotopic Purity and Enrichment

The validation of isotopic purity and enrichment of (1,2,3-¹³C₃)propane-1,3-diol is a critical step to ensure its suitability for use in metabolic flux analysis and other tracer-based studies. rsc.orgnih.gov This process relies on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm that the ¹³C isotope is correctly incorporated at the specified positions and to quantify the percentage of labeled molecules. rsc.org

The primary goal is to ascertain the atom percent of ¹³C, which indicates the abundance of the ¹³C isotope in the labeled positions. sigmaaldrich.com For (1,2,3-¹³C₃)propane-1,3-diol, this means verifying the enrichment at all three carbon atoms. High isotopic purity, often specified as 99 atom % ¹³C, is essential for minimizing interference from naturally abundant isotopes and ensuring the accuracy of experimental results. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful non-destructive technique for validating isotopic labeling. In an unlabeled propane-1,3-diol molecule, the ¹³C NMR spectrum shows distinct signals for the carbon atoms based on their chemical environment. chemicalbook.com For (1,2,3-¹³C₃)propane-1,3-diol, the presence of ¹³C at all three positions leads to enhanced signals and characteristic spin-spin coupling patterns between the adjacent ¹³C nuclei. google.comresearchgate.net

The observation of these enhanced signals and coupling patterns confirms the structural integrity and the specific locations of the isotopic labels. google.comevitachem.com For instance, the spectrum of uniformly labeled [U-¹³C₃]1,3-propanediol would exhibit complex multiplets due to ¹³C-¹³C spin-spin couplings, providing definitive evidence of the labeling pattern. researchgate.net The chemical shifts for the carbon atoms in 1,3-propanediol (B51772) are approximately 34.9 ppm for C2 and 59.8 ppm for C1 and C3. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the labeled compound and to quantify the level of isotopic enrichment. For (1,2,3-¹³C₃)propane-1,3-diol, the molecular weight is expected to be approximately 79.07 g/mol , which is three mass units higher than the unlabeled compound due to the three ¹³C atoms. sigmaaldrich.com This "M+3" mass shift is a key indicator of successful labeling. sigmaaldrich.com

High-resolution mass spectrometry (HR-MS) coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the precise determination of the mass isotopologue distribution (MID). rsc.orgresearchgate.net This analysis reveals the relative abundance of molecules with zero, one, two, or three ¹³C atoms, thereby providing a quantitative measure of isotopic enrichment. rsc.orgresearchgate.net For example, a product with 99 atom % ¹³C enrichment will show a dominant peak corresponding to the fully labeled M+3 isotopologue. sigmaaldrich.com

Research Findings and Data

Several studies and commercial suppliers provide analytical data that validate the isotopic purity of labeled propanediols. For instance, suppliers often provide a Certificate of Analysis (CoA) that includes data from NMR and MS analyses, confirming the isotopic enrichment and chemical purity. shoko-sc.co.jp Research on the metabolism of propane-1,3-diol has utilized ¹³C-labeled versions to trace its conversion to other metabolites like 3-hydroxypropionate (B73278) (3HP), demonstrating the utility of the validated labeled compound. researchgate.net In these studies, the distinct NMR signals of the ¹³C-labeled products were used to quantify their formation. researchgate.net

The table below summarizes typical analytical data used for the validation of (1,2,3-¹³C₃)propane-1,3-diol.

| Analytical Technique | Parameter | Expected Value/Observation for (1,2,3-¹³C₃)propane-1,3-diol | Reference |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | C1 & C3: ~59.8, C2: ~34.9 | researchgate.net |

| ¹³C NMR Spectroscopy | Signal Characteristics | Enhanced signals with ¹³C-¹³C spin-spin coupling multiplets. | google.comresearchgate.net |

| Mass Spectrometry | Molecular Weight | ~79.07 g/mol | sigmaaldrich.com |

| Mass Spectrometry | Mass Shift | M+3 compared to unlabeled compound. | sigmaaldrich.com |

| Mass Spectrometry | Isotopic Purity | Typically ≥ 99 atom % ¹³C. | sigmaaldrich.com |

| LC-MS/GC-MS | Mass Isotopologue Distribution | Predominance of the fully labeled (M+3) species. | rsc.orgresearchgate.net |

This rigorous validation process ensures that the (1,2,3-¹³C₃)propane-1,3-diol used in research is of high quality, enabling accurate and reliable results in isotopic tracing studies. rsc.org

Applications of 1,2,3 13c3 Propane 1,3 Diol in Mechanistic and Metabolic Research

Elucidation of Metabolic Pathways and Flux Analysis

Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology by quantifying the rates of metabolic reactions within a biological system. nih.gov The use of 13C-labeled substrates is central to MFA, providing detailed insights into the flow of carbon through metabolic networks. mdpi.comspringernature.com (1,2,3-13C3)propane-1,3-diol serves as a valuable tracer in these studies.

In microbial systems, this compound can be used to trace the fate of carbon atoms through various metabolic pathways. When microorganisms are fed this labeled compound, the 13C atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry or nuclear magnetic resonance, researchers can map the flow of carbon and determine the activity of different pathways. mdpi.com This approach is instrumental in metabolic engineering efforts aimed at optimizing the production of valuable chemicals by microorganisms. researchgate.net

For instance, in the context of producing bio-based chemicals, understanding the carbon flux distribution is essential for identifying metabolic bottlenecks and engineering more efficient microbial strains. mdpi.com The data below illustrates how carbon from a labeled substrate can be distributed among various metabolic products in a hypothetical microbial fermentation.

| Metabolic Product | Percentage of Carbon Flux (%) | Key Pathway Involved |

|---|---|---|

| Biomass | 30 | Anabolic Pathways |

| Carbon Dioxide | 40 | Tricarboxylic Acid (TCA) Cycle |

| Organic Acids | 20 | Fermentation Pathways |

| Other Products | 10 | Various Biosynthetic Pathways |

Glycerol (B35011) is a significant carbon source for many microorganisms and is a precursor for the production of 1,3-propanediol (B51772). researchgate.netresearchgate.net The metabolism of glycerol to 1,3-propanediol is a key industrial bioprocess. qub.ac.uk By using this compound as a tracer, researchers can investigate the reverse reaction and related metabolic pathways, providing a comprehensive understanding of glycerol metabolism. This includes identifying the enzymes and intermediates involved in both the anabolic and catabolic routes of glycerol utilization. researchgate.net

Studies have shown that glycerol can be converted to 1,3-propanediol through a reductive pathway involving enzymes like glycerol dehydratase and 1,3-propanediol dehydrogenase. researchgate.net By tracing the flow of 13C from labeled propane-1,3-diol, it is possible to quantify the flux through these and competing pathways, such as those leading to the production of organic acids or biomass. ptbioch.edu.pl

Traditional metabolic flux analysis often assumes that the system is at an isotopic steady state, which can be a limitation in dynamic fermentation processes like fed-batch cultures. nih.gov Non-stationary metabolic flux analysis (NMFA) overcomes this by analyzing the transient isotopic labeling patterns of metabolites. nih.govnih.gov This technique provides a more detailed and dynamic picture of metabolic fluxes as they change over time.

In the context of 1,3-propanediol production, NMFA using this compound can reveal how metabolic fluxes shift in response to changing conditions during fermentation. For example, one study on E. coli producing 1,3-propanediol showed that intracellular fluxes changed significantly during a fed-batch fermentation, with the flux through the 1,3-propanediol pathway increasing by 10%. nih.gov The following table presents hypothetical data illustrating the dynamic changes in key metabolic fluxes during a fermentation process.

| Time (hours) | Glycolysis Flux (relative units) | Pentose (B10789219) Phosphate (B84403) Pathway Flux (relative units) | 1,3-Propanediol Pathway Flux (relative units) |

|---|---|---|---|

| 10 | 100 | 30 | 50 |

| 20 | 90 | 35 | 60 |

| 30 | 80 | 40 | 70 |

| 40 | 70 | 45 | 80 |

Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. nih.gov While powerful, FBA alone often provides a range of possible flux distributions. The integration of experimental data from 13C labeling studies can significantly constrain the solution space of FBA, leading to more accurate and reliable predictions of metabolic fluxes. nih.govnih.gov

The labeling patterns obtained from experiments with this compound can be used to validate and refine FBA models of microbial metabolism. nih.gov This integrated approach allows for a more comprehensive understanding of how genetic and environmental perturbations affect cellular metabolism, which is crucial for the rational design of microbial cell factories. nih.govnih.gov

Insights into Chemical Reaction Mechanisms

Beyond metabolic studies, this compound is also a valuable tool for investigating chemical reaction mechanisms, including reaction kinetics and degradation pathways.

The uniform 13C labeling of this compound allows for the precise tracking of its transformation during chemical reactions. By analyzing the isotopic composition of the products and intermediates, researchers can elucidate the step-by-step mechanism of a reaction. This includes identifying bond cleavage and formation events, as well as determining the rates of individual reaction steps.

For example, in the oxidation of propane-1,3-diol, kinetic studies have shown that the reaction is first order with respect to both the diol and the oxidizing agent. researchgate.net The use of this compound in such a study would allow for a more detailed analysis of the reaction mechanism, including the potential for kinetic isotope effects that can provide further insights into the rate-determining step of the reaction. The product of the oxidation of propane-1,3-diol by potassium permanganate (B83412) has been identified as 3-hydroxy-propanal. researchgate.net

The table below summarizes key kinetic parameters that can be determined from such studies.

| Parameter | Value | Significance |

|---|---|---|

| Rate Constant (k) | Varies with conditions | Indicates the speed of the reaction |

| Order of Reaction | First order in each reactant | Describes how the rate depends on reactant concentration |

| Activation Energy (Ea) | 24.98 kJ/mol | The minimum energy required for the reaction to occur |

| Enthalpy of Activation (ΔH‡) | 24.98 kJ/mol | The change in enthalpy in forming the transition state |

| Entropy of Activation (ΔS‡) | -0.22 kJ/K·mol | The change in entropy in forming the transition state |

Determination of Kinetic Isotope Effects (KIE) in Oxidation Reactions

The study of kinetic isotope effects (KIEs) provides valuable insights into the rate-determining steps of chemical reactions and the nature of their transition states. wikipedia.org When a heavier isotope, such as ¹³C, is substituted for a lighter one (¹²C) at a position involved in bond breaking or formation during the rate-determining step, a change in the reaction rate is often observed. princeton.edu The use of (1,2,3-¹³C₃)propane-1,3-diol is particularly advantageous for studying its oxidation reactions, as it allows for the investigation of C-H bond cleavage at both the primary (C1 and C3) and secondary (C2) carbon atoms.

In a typical oxidation reaction of propane-1,3-diol, one of the primary alcohol groups is oxidized to an aldehyde or a carboxylic acid. For instance, oxidation with a mild oxidizing agent can yield 3-hydroxypropionaldehyde. The measurement of the KIE in such a reaction would involve comparing the rate of oxidation of the unlabeled propane-1,3-diol with that of (1,2,3-¹³C₃)propane-1,3-diol. A primary ¹³C KIE (k₁₂/k₁₃ > 1) would be expected if a C-H bond at one of the carbon centers is broken in the rate-determining step. nih.gov

The magnitude of the KIE can provide further details about the transition state. For example, a large KIE value would suggest a symmetric transition state where the C-H bond is significantly weakened. Conversely, a smaller KIE might indicate an early or late transition state. While specific KIE studies on the oxidation of (1,2,3-¹³C₃)propane-1,3-diol are not extensively documented in publicly available literature, the principles of KIE analysis are well-established for diol oxidation. ias.ac.injetir.orgsciensage.info

Table 1: Hypothetical Kinetic Isotope Effects for the Oxidation of Propane-1,3-diol

| Oxidizing Agent | Reaction Temperature (°C) | Theoretical k₁₂/k₁₃ at C1 | Mechanistic Implication |

| Mild Oxidant (e.g., PCC) | 25 | 1.04 | C-H bond cleavage is part of the rate-determining step. |

| Strong Oxidant (e.g., KMnO₄) | 50 | 1.02 | C-H bond cleavage is less involved in the rate-determining step. |

| Enzymatic (Dehydrogenase) | 37 | 1.05 | Significant C-H bond breaking in the enzyme's active site. |

This table presents hypothetical data based on established principles of kinetic isotope effects in alcohol oxidation to illustrate the potential application of (1,2,3-¹³C₃)propane-1,3-diol.

Elucidation of Cyclic Carbonate Formation Mechanisms

The formation of cyclic carbonates from 1,3-diols is a reaction of significant industrial interest, providing a greener alternative to the use of phosgene. google.com The reaction typically involves the carbonylation of the diol with a suitable carbonyl source, such as carbon dioxide or a dialkyl carbonate. The use of (1,2,3-¹³C₃)propane-1,3-diol can be instrumental in elucidating the mechanism of this cyclization.

By tracking the ¹³C label, researchers can follow the transformation of the propanediol (B1597323) backbone into the resulting trimethylene carbonate. This is particularly useful in distinguishing between different proposed reaction pathways. For example, in a transesterification reaction with a dialkyl carbonate, the mechanism could proceed through a stepwise or a concerted pathway. rsc.org Isotopic labeling studies can help to identify key intermediates and determine the sequence of bond-forming and bond-breaking events.

Furthermore, ¹³C NMR spectroscopy can be employed to analyze the reaction mixture at various time points, allowing for the identification and quantification of both the starting material, intermediates, and the final product, all bearing the ¹³C label. This provides a detailed kinetic profile of the reaction and can help to confirm the proposed mechanism. While specific studies employing (1,2,3-¹³C₃)propane-1,3-diol for this purpose are not readily found, the methodology is a standard approach in mechanistic organic chemistry. mdpi.comresearchgate.netmdpi.comrsc.org

Enzymatic Reaction Mechanism Studies

Probing Substrate-Enzyme Interactions with ¹³C-Labeled Diols

Understanding how a substrate binds to the active site of an enzyme is fundamental to elucidating its catalytic mechanism. nih.gov (1,2,3-¹³C₃)propane-1,3-diol, in conjunction with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful method for probing these interactions. iaea.orgnih.govrsc.orgmdpi.com When the ¹³C-labeled substrate is bound to an enzyme, changes in the chemical shifts of the ¹³C nuclei can be observed. These changes provide information about the electronic environment of the carbon atoms in the bound state, reflecting interactions with amino acid residues in the active site.

For instance, if a particular carbon atom of the diol interacts with a Lewis acidic site in the enzyme, a downfield shift in its ¹³C NMR signal might be expected. Conversely, interaction with an electron-donating group could cause an upfield shift. By comparing the ¹³C NMR spectrum of the free diol with that of the enzyme-bound diol, a map of the substrate-enzyme interactions can be constructed. This information is invaluable for understanding the initial steps of the enzymatic reaction, including substrate recognition and orientation.

Characterization of 1,3-Propanediol Dehydrogenase Activity

1,3-Propanediol dehydrogenase (PDOR) is a key enzyme in the microbial production of 1,3-propanediol from glycerol. wikipedia.orgnih.govnih.gov It catalyzes the NADH-dependent reduction of 3-hydroxypropionaldehyde to 1,3-propanediol. desy.deresearchgate.net The reverse reaction, the NAD⁺-dependent oxidation of 1,3-propanediol, can be effectively studied using (1,2,3-¹³C₃)propane-1,3-diol.

By using the ¹³C-labeled substrate, the enzymatic activity can be monitored by following the appearance of the ¹³C-labeled product, 3-hydroxypropionaldehyde, over time using techniques such as ¹³C NMR or mass spectrometry. This allows for a direct and unambiguous measurement of the enzyme's kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Furthermore, isotopic labeling can be used to investigate the stereospecificity of the enzyme. Although propane-1,3-diol is achiral, the two primary hydroxyl groups are prochiral. The enzyme may selectively oxidize one of these groups. While not directly addressed by uniform ¹³C labeling, such studies often employ a combination of isotopic labels.

Table 2: Kinetic Parameters of Klebsiella pneumoniae 1,3-Propanediol Dehydrogenase

| Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) |

| 1,3-Propanediol | 15 | 2.5 |

| (1,2,3-¹³C₃)propane-1,3-diol | 15.2 | 2.45 |

Note: The data for the labeled substrate are hypothetical, assuming a negligible kinetic isotope effect for this particular measurement, which is often the case for Kₘ and Vₘₐₓ determinations where the C-H bond cleavage is not fully rate-limiting. The data for the unlabeled substrate is representative of values found in the literature. researchgate.net

Role in Glycerol Dehydratase and Propanediol Oxidoreductase Catalysis

The biosynthesis of 1,3-propanediol from glycerol in many bacteria involves a two-step enzymatic process. First, glycerol is dehydrated by glycerol dehydratase (GDHt) to form 3-hydroxypropionaldehyde. researchgate.netebi.ac.ukfrontiersin.org Subsequently, 1,3-propanediol oxidoreductase (PDOR) reduces 3-hydroxypropionaldehyde to 1,3-propanediol. nih.govresearchgate.net The use of isotopically labeled substrates is crucial for studying the flux through this pathway. nih.gov

While (1,2,3-¹³C₃)propane-1,3-diol would be used to study the reverse reaction of PDOR, ¹³C-labeled glycerol, such as (1,2,3-¹³C₃)glycerol, is employed to trace the forward pathway. medchemexpress.com By providing ¹³C-labeled glycerol to a microbial culture, the label will be incorporated into 3-hydroxypropionaldehyde and subsequently into 1,3-propanediol. Analyzing the distribution of the ¹³C label in the final product can provide valuable information about the metabolic network. For instance, it can help to quantify the carbon flux from glycerol to 1,3-propanediol and identify any competing pathways.

Computational Approaches in Conjunction with 13c Labeling Data

Modeling Isotopic Labeling Patterns for Pathway Reconstruction

The core of 13C-Metabolic Flux Analysis (13C-MFA) lies in using computational models to connect an assumed flux distribution with a predicted isotopic labeling pattern, which is then compared against experimental measurements. plos.org When a substrate like (1,2,3-13C3)propane-1,3-diol is introduced into a biological system, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. By measuring these patterns, typically through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the activity of various metabolic pathways. plos.orgnih.gov

The process begins with the construction of a metabolic network model that includes all relevant biochemical reactions and their corresponding atom transitions. nih.govnih.gov This model mathematically describes how the carbon backbone of metabolites is rearranged by enzymatic reactions. For instance, in studies of propane-1,3-diol production from 13C-labeled glycerol (B35011), the labeling pattern of the final product provides crucial information about the relative activities of competing pathways. researchgate.netresearchgate.netnih.gov If glycerol is converted to propane-1,3-diol, the intact 13C3 backbone would be expected in the product, confirming the direct reductive pathway. nih.gov However, if the glycerol first enters central carbon metabolism, the 13C label would be scrambled, leading to different mass isotopologues of propane-1,3-diol and other byproducts like acetate. uniroma1.it

Computational models simulate the distribution of these isotopologues for a given set of metabolic fluxes. The fluxes are then adjusted in an iterative optimization process to minimize the difference between the simulated labeling patterns and the experimentally measured data. plos.org This allows for the precise quantification of intracellular fluxes, which would be impossible to measure directly. nih.gov

Key Research Findings from Isotopic Labeling Studies:

| Tracer Substrate | Organism/System | Key Finding | Reference |

| [U-13C3]glycerol | Hamster Liver | Demonstrated a metabolic pathway for converting glycerol into propane-1,3-diol and 3-hydroxypropionate (B73278). | researchgate.net |

| [1,2-13C]glucose | Thermus thermophilus | Confirmed that biomass precursors are produced via glycolysis and the non-oxidative pentose (B10789219) phosphate (B84403) pathway, with no detectable flux through the oxidative pentose phosphate pathway. | nih.gov |

| [U-13C6]glucose | Mixed Microbial Culture | Showed that cathodic polarization in electro-fermentation stimulates metabolic pathways that are NADH-dependent, increasing the production of fully labeled propionate (B1217596) and butyrate. | uniroma1.it |

These models are essential for pathway reconstruction and validation. For example, by using [1,2-13C]glucose, researchers were able to confirm the proposed metabolic network for Thermus thermophilus, showing it relies on glycolysis and the non-oxidative pentose phosphate pathway for growth. nih.gov The absence of certain labeling patterns can be as informative as their presence, allowing scientists to rule out hypothesized pathways. nih.gov

Theoretical Studies of Equilibrium Isotope Effects (EIEs)

Equilibrium Isotope Effects (EIEs) refer to the fractionation of isotopes between two substances or phases at thermodynamic equilibrium. fiveable.me These effects arise from differences in the vibrational energies of molecules containing different isotopes; molecules with heavier isotopes (like 13C) have lower zero-point energies and form slightly stronger bonds than those with lighter isotopes (12C). fiveable.meresearchgate.net

Theoretical studies of EIEs are crucial for refining the accuracy of metabolic models. While kinetic isotope effects (KIEs) influence the rates of reactions, EIEs govern the distribution of isotopes when a reaction is near equilibrium. In metabolic systems, many reactions are reversible, and understanding the EIEs associated with them is important for correctly interpreting labeling data.

Computational chemistry methods, such as those using Gaussian software, can theoretically calculate isotope fractionation factors. ideasspread.org These calculations are based on first principles and can predict how isotopes will partition in a given chemical structure. Studies have shown that the magnitude of isotope fractionation is dependent on temperature, generally decreasing as temperature increases. fiveable.meideasspread.org

For a molecule like propane-1,3-diol, theoretical EIE studies would focus on the 13C/12C partitioning in reactions it participates in, such as oxidation or esterification. For example, in a reversible oxidation reaction, the EIE would determine if the 13C isotope has a slight preference for remaining in the diol form or moving to the oxidized product at equilibrium. While specific theoretical EIE studies on this compound are not extensively documented in the initial search, the principles are well-established for other small molecules. researchgate.netsemanticscholar.org Deuterium (B1214612) isotope effects on 13C chemical shifts, for instance, are widely studied to understand hydrogen bonding and tautomerism, demonstrating the sensitivity of these measurements to subtle structural and energetic differences. semanticscholar.org

Factors Influencing Equilibrium Isotope Effects:

| Factor | Description | Reference |

| Temperature | Fractionation effects generally decrease with increasing temperature, often following a 1/T² relationship. | fiveable.me |

| Bond Strength | Heavier isotopes tend to concentrate in the species where they are most strongly bound. | fiveable.me |

| Vibrational Frequencies | Differences in the vibrational energy levels between isotopologues are the fundamental cause of EIEs. | fiveable.me |

| Chemical Environment | The specific molecular structure and bonding environment (e.g., hydrogen bonding) can influence the magnitude of the effect. | semanticscholar.org |

Ignoring EIEs in computational models can lead to inaccuracies in flux estimations, especially for pathways with significant reversible reactions. Theoretical calculations provide a way to estimate these effects and incorporate them into more sophisticated metabolic flux analysis software.

Advanced Computational Tools for Metabolic Network Analysis

The complexity of analyzing 13C-labeling data has driven the development of specialized computational tools and software packages. nih.govnih.gov These tools automate the demanding tasks of model construction, simulation, parameter fitting, and statistical analysis, making 13C-MFA more accessible and reproducible. frontiersin.orgresearchgate.net

Early approaches required researchers to formulate models using sets of matrices and write their own code for flux estimation. nih.govfrontiersin.org Modern software provides more user-friendly environments for specifying metabolic networks, atom transitions, and experimental data. oup.com These tools are essential for handling the large, non-linear optimization problems inherent in fitting flux values to labeling data. nih.gov

Several software platforms are widely used in the field, each with specific strengths. For example, 13CFLUX was one of the pioneering tools that used global non-linear optimization. nih.gov More recent tools like INCA (Isotopomer Network Compartmental Analysis) and OpenFlux provide robust environments for both stationary and non-stationary MFA. nih.govresearchgate.net Some tools, like Omix , excel in visualizing flux data and integrating it with other omics datasets, such as transcriptomics and metabolomics. nih.govoup.com To improve standardization and model sharing, languages like FluxML have been developed to create a common format for 13C-MFA models that can be used across different software platforms. frontiersin.org

These advanced tools not only calculate the most likely flux distribution (the "best fit") but also perform statistical analyses to determine the confidence with which each flux is estimated. nih.gov This is crucial for experimental design, as computational simulations can be run beforehand to predict which isotopic tracer will provide the most precise information for the pathways of interest. nih.govnih.gov

Prominent Computational Tools for 13C-MFA:

| Tool Name | Key Feature | Primary Function | Reference |

| INCA | Powerful and widely used for isotopomer network analysis, supports stationary and non-stationary MFA. | Flux estimation and confidence interval calculation. | researchgate.net |

| 13CFLUX2 | Successor to 13CFLUX, offering improved computational efficiency and features. | Global non-linear optimization for flux fitting. | nih.govresearchgate.net |

| Omix | A rich network visualization tool. | Visualizing fluxes, 13C data, and integrating with other omics data. | nih.govoup.com |

| FluxML | An implementation-independent model description language. | Standardizing model exchange between different software tools. | frontiersin.org |

| OpenFlux | An open-source platform for 13C-MFA. | Flux estimation and analysis in an open-source environment. | nih.gov |

The integration of these tools into computational workflows allows researchers to move from raw labeling data to actionable biological insights, such as identifying metabolic bottlenecks in engineered strains or understanding the metabolic reprogramming in disease states. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Integration with Multi-Omics Data for Systems-Level Understanding

The true power of (1,2,3-13C3)propane-1,3-diol emerges when its flux data is integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.gov This systems-level approach provides a more holistic view of cellular regulation, connecting metabolic function to the underlying genetic and protein machinery. nih.govhilarispublisher.com 13C-Metabolic Flux Analysis (13C-MFA) provides quantitative maps of metabolic pathway activities, which can be correlated with gene expression data from transcriptomics or protein abundance from proteomics. plos.orgbiorxiv.org

For example, observing a change in flux through the 1,3-propanediol (B51772) production pathway after a genetic perturbation can be directly linked to the altered expression of specific genes. Software pipelines are being developed to facilitate this complex data integration, allowing researchers to build more comprehensive and predictive models of cellular metabolism. biorxiv.orgresearchgate.net This integrated approach is crucial for understanding complex disease states like cancer or for rationally designing microbial cell factories. plos.orgwaters.com The goal is to move beyond measuring fluxes in isolation and toward understanding how these fluxes are controlled and regulated on a genome-wide scale. plos.org

Advances in High-Throughput Isotopic Tracing Methodologies

A significant bottleneck in metabolic research is the often slow and labor-intensive nature of isotopic tracing experiments. nih.govnih.gov The future of the field depends on the development of high-throughput methodologies that allow for the rapid analysis of many samples simultaneously. nih.gov This involves advancements at every stage of the 13C-MFA workflow, from automated cell cultivation and sampling to faster analytical techniques and streamlined data processing. nih.govlcms.cz

Automation is key to increasing throughput. nih.gov Robotic systems can perform repetitive tasks like media preparation, sample quenching, and metabolite extraction, reducing manual error and increasing reproducibility. waters.comlcms.cz On the analytical side, while Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard, new methods like high-throughput 1H-NMR are being explored to quantify 13C enrichment indirectly with greater speed. nih.gov Furthermore, software development is crucial for automating the complex data analysis pipeline, including peak integration, natural abundance correction, and flux calculation. nih.govlcms.cz Tools like Flux-P and Polly are being designed to create automated workflows that significantly accelerate the interpretation of isotopic labeling data. nih.govlcms.cz

Table 2: Comparison of Traditional vs. High-Throughput Isotopic Tracing

| Workflow Stage | Traditional Approach | High-Throughput (HT) Approach |

| Sample Preparation | Manual pipetting, individual sample handling. | Automated liquid handlers, multi-well plate formats. bruker.com |

| Analysis | Long acquisition times per sample (e.g., 13C-NMR), manual instrument setup. nih.gov | Rapid analysis (e.g., HT 1H-NMR, advanced LC-MS), automated sample injection. lcms.cznih.gov |

| Data Processing | Manual data extraction, use of multiple separate software tools. researchgate.net | Integrated, automated software pipelines for data conversion, analysis, and visualization. nih.govlcms.cz |

| Flux Calculation | Requires manual setup for each experiment, often limited to small-scale models. nih.govfrontiersin.org | Automated, cloud-based workflows capable of handling numerous datasets and genome-scale models. lcms.czosti.gov |

Exploration of New Biotechnological Applications

Beyond its use as an analytical tool, this compound and the insights gained from its use are central to developing new biotechnological applications. rsc.org Metabolic engineering, which involves the targeted manipulation of cellular pathways, relies heavily on the precise flux measurements that 13C tracers provide. annualreviews.org

One major application is in the bio-production of valuable chemicals. rsc.org 1,3-propanediol itself is an important platform chemical used to produce polymers like polytrimethylene terephthalate (B1205515) (PTT). google.com By using labeled glycerol (B35011) or glucose, researchers can trace the carbon flow in engineered microorganisms like E. coli or Saccharomyces cerevisiae to optimize the production of 1,3-propanediol. osti.govresearchgate.netmit.edu These studies help identify metabolic bottlenecks, quantify the efficiency of engineered pathways, and minimize the formation of unwanted byproducts. mit.edufrontiersin.org

Future research will likely see these techniques applied to an even wider range of products. The principles learned from optimizing 1,3-propanediol production can be applied to create microbial factories for biofuels, pharmaceuticals, and other high-value compounds derived from renewable feedstocks. annualreviews.org Isotopic tracers like this compound will be indispensable for validating these engineered systems and accelerating the transition to a bio-based economy. rsc.org

Q & A

Q. Tables

| Table 1 : Comparison of Analytical Techniques for ¹³C-Labeled Diols |

|---|

| Technique |

| ¹³C-NMR |

| LC-HRMS |

| IRMS |

| GC-MS with derivatization |

| Table 2 : Kinetic Parameters for KMnO₄ Oxidation of Propane-1,3-Diol |

|---|

| Parameter |

| ΔH‡ (kJ/mol) |

| ΔS‡ (J/mol·K) |

| k_obs (s⁻¹) at 298 K |

| Stoichiometry (KMnO₄:Diol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。